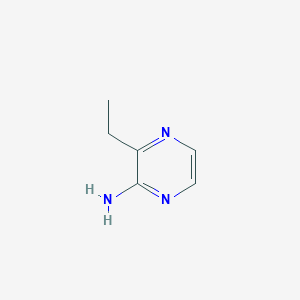

3-Ethylpyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-5-6(7)9-4-3-8-5/h3-4H,2H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYCVSAKGBHBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595725 | |

| Record name | 3-Ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93035-02-0 | |

| Record name | 3-Ethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethylpyrazin-2-amine chemical properties

An In-depth Technical Guide to 3-Ethylpyrazin-2-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic amine of significant interest to the pharmaceutical and chemical research sectors. The pyrazine core is a well-established scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2] This document details the essential physicochemical properties, spectroscopic characteristics, and a representative synthetic pathway for this compound. Furthermore, it explores the compound's reactivity and its strategic application as a molecular building block in drug discovery, particularly in the development of kinase inhibitors. The guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction to this compound

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-orientation.[1] This structural motif is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its metabolic stability.[2][3] The pyrazine ring system is present in several essential medicines, highlighting its therapeutic importance.[1] this compound (CAS No. 38534-93-7) is a substituted aminopyrazine that serves as a crucial intermediate and pharmacophore. The presence of a primary amino group at the C-2 position and an ethyl group at the C-3 position provides distinct sites for chemical modification, making it a valuable starting material for creating diverse molecular libraries. The amino group, in particular, can act as a key hydrogen bond donor, mimicking the hinge-binding motifs required for the inhibition of many protein kinases.[4]

Physicochemical and Structural Properties

This compound is characterized by its pyrazine core substituted with both an amine and an ethyl group. These functionalities dictate its physical and chemical behavior, including its solubility and reactivity.

Table 1: Core Identifiers and Physicochemical Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 38534-93-7 | N/A |

| Molecular Formula | C₆H₉N₃ | PubChem |

| Molecular Weight | 123.16 g/mol | PubChem |

| Appearance | Solid (Predicted) | N/A |

| Boiling Point | ~235.5 °C (Predicted) | N/A |

| Solubility | Soluble in organic solvents like DMSO and methanol. | N/A |

| SMILES | CCC1=NC=CN=C1N | N/A |

| InChI | InChI=1S/C6H9N3/c1-2-5-6(7)9-4-3-8-5/h3-4H,2,7H2,1H3 | N/A |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The following sections describe the expected spectral characteristics.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the pyrazine ring would appear as doublets in the downfield region (typically δ 7.5-8.5 ppm). The ethyl group would present as a quartet for the methylene protons (-CH₂-) around δ 2.6-2.8 ppm, deshielded by the aromatic ring, and a triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm. The amine protons (-NH₂) would likely appear as a broad singlet between δ 4.0-5.5 ppm, and its position can be concentration-dependent.[5] The addition of D₂O would cause the amine signal to disappear, confirming its identity.[5]

-

¹³C NMR Spectroscopy : The carbon spectrum would display six unique signals. The four carbons of the pyrazine ring would resonate in the aromatic region (δ 130-160 ppm). The carbon attached to the amino group (C2) would be the most deshielded. The ethyl group carbons would appear in the aliphatic region, with the methylene carbon (~δ 20-30 ppm) and the methyl carbon (~δ 10-15 ppm).[5]

-

IR Spectroscopy : Infrared spectroscopy provides confirmation of the key functional groups. Characteristic absorptions would include:

-

N-H Stretching : Two distinct, sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[5]

-

C-H Stretching : Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl group.

-

N-H Bending : A strong "scissoring" absorption around 1600-1650 cm⁻¹, which is characteristic of primary amines.[5]

-

C=N/C=C Stretching : Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry : The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 123.16). A key feature of compounds with an odd number of nitrogen atoms is that they will have an odd nominal molecular weight, consistent with the "nitrogen rule".[5] Common fragmentation patterns would likely involve the loss of the ethyl group or parts of the pyrazine ring.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of substituted 2-aminopyrazines can be achieved through several routes. One common and effective method involves the amination of a halogenated pyrazine precursor. For this compound, a plausible synthesis starts from 2-chloro-3-ethylpyrazine. This intermediate can be subjected to nucleophilic aromatic substitution (SₙAr) with an ammonia source, such as aqueous ammonia or a protected amine followed by deprotection. The reaction is typically performed at elevated temperatures, sometimes in a sealed vessel or under microwave irradiation to facilitate the substitution on the electron-deficient pyrazine ring.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a representative procedure for the synthesis of this compound. It is designed as a self-validating system, incorporating purification and analytical confirmation steps.

Materials:

-

2-Chloro-3-ethylpyrazine (1.0 eq)

-

Ammonium hydroxide (28-30% solution, 10-20 eq)

-

1,4-Dioxane

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 2-chloro-3-ethylpyrazine (1.0 eq) and 1,4-dioxane.

-

Addition of Amine Source: Add concentrated ammonium hydroxide solution (10-20 eq) to the vessel.

-

Causality Insight: A large excess of the ammonia source is used to drive the reaction to completion and minimize potential side reactions. Dioxane is used as a co-solvent to improve the miscibility of the organic substrate and the aqueous reagent.

-

-

Heating: Seal the vessel securely and heat the reaction mixture to 120-150 °C for 12-24 hours with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: After cooling to room temperature, carefully vent the vessel. Transfer the reaction mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Trustworthiness Check: The brine wash removes residual water and inorganic impurities. Drying with Na₂SO₄ ensures the removal of all water before solvent evaporation.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Validation: Collect the pure fractions and evaporate the solvent. Confirm the identity and purity of the final product, this compound, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity

The reactivity of this compound is dominated by its nucleophilic amino group. This group readily participates in reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Buchwald-Hartwig Amination: The amine can act as a nucleophile in palladium-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.[6]

-

Amide Bond Formation: Coupling with carboxylic acids using standard coupling agents (e.g., HATU, EDC) to produce pyrazinamide derivatives, a common strategy in drug synthesis.[7][8]

The pyrazine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution if further activated.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[2] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.

The this compound structure provides an ideal platform for kinase inhibitor design:

-

Hinge-Binding Motif: The C2-amino group and the N1 nitrogen of the pyrazine ring act as a bidentate hydrogen bond donor-acceptor pair, effectively mimicking the adenine structure of ATP and binding to the "hinge" region of the kinase active site.

-

Vector for Specificity: The C3-ethyl group occupies a hydrophobic pocket. Modifications at this position or derivatization of the amine can be used to achieve potency and selectivity for a specific kinase target.[2]

-

Solubility and Physicochemical Properties: The pyrazine core imparts favorable drug-like properties, including metabolic stability and aqueous solubility.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, related aminopyrazine and ethylpyrazine compounds provide guidance. Similar compounds are often classified as harmful if swallowed and can cause skin and severe eye irritation.[9][10][11] Standard laboratory safety precautions should be followed:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9][11]

Conclusion

This compound is a fundamentally important heterocyclic building block with well-defined chemical properties and predictable reactivity. Its structure is ideally suited for applications in medicinal chemistry, offering a robust scaffold for developing targeted therapeutics, most notably kinase inhibitors. The synthetic accessibility and the strategic placement of its functional groups allow for extensive derivatization, enabling the systematic exploration of structure-activity relationships. This guide provides the core technical knowledge required for researchers to effectively utilize this valuable compound in their synthetic and drug discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Modular synthesis of aryl amines from 3-alkynyl-2-pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. prod.adv-bio.com [prod.adv-bio.com]

- 11. fishersci.com [fishersci.com]

synthesis of 3-Ethylpyrazin-2-amine

An In-depth Technical Guide to the Synthesis of 3-Ethylpyrazin-2-amine

Abstract

This compound is a vital heterocyclic scaffold, forming the core of numerous molecules in medicinal chemistry and materials science. Its strategic importance lies in the specific arrangement of its substituents, which allows for diverse functionalization and interaction with biological targets. This guide provides a comprehensive, technically-grounded methodology for the regioselective . We eschew common, non-selective condensation methods in favor of a robust, three-step linear synthesis. The pathway proceeds through the directed synthesis of a 3-ethyl-1H-pyrazin-2-one intermediate, followed by its conversion to a 2-chloro-3-ethylpyrazine, and culminates in a nucleophilic aromatic substitution to yield the target amine. This document details the underlying chemical principles, provides field-tested experimental protocols, and presents characterization data for each intermediate and the final product, offering a reliable and reproducible route for researchers in drug development and organic synthesis.

Introduction: The Strategic Value of the Pyrazine Core

The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a privileged structure in chemistry.[1] Pyrazine derivatives are integral to a wide array of applications, from flavor and fragrance compounds found in roasted foods to essential pharmaceuticals.[2][3] In drug discovery, the pyrazine nucleus serves as a versatile template, with derivatives exhibiting activities as anticancer agents, antimicrobials, and kinase inhibitors.[4][5]

The synthesis of pyrazines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a method that, while effective for symmetrical products, frequently results in mixtures of regioisomers when applied to unsymmetrically substituted precursors.[6][7] Achieving specific substitution patterns, such as that in this compound, demands a more controlled and strategic approach.

This guide outlines a logical and efficient three-part synthetic sequence designed for the unambiguous preparation of this compound. The chosen pathway leverages stable, well-characterized intermediates to ensure high regioselectivity and provides a solid foundation for producing this key building block on a laboratory scale.

PART I: Synthesis of the 3-Ethyl-1H-pyrazin-2-one Intermediate

Principle and Rationale: The foundational step is the construction of the pyrazine ring with the required ethyl substituent correctly positioned. This is achieved through the condensation of an α-amino acid amide (glycinamide) with an α-ketoaldehyde (2-ketobutanal). This reaction proceeds via initial imine formation between the aldehyde of the ketoaldehyde and the primary amine of glycinamide, followed by intramolecular cyclization and subsequent dehydration to form the stable, aromatic pyrazinone ring. This approach locks the ethyl group at the C3 position, adjacent to the carbonyl.

Detailed Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazin-2-one

-

Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve glycinamide hydrochloride (1 equiv.) in deionized water. Adjust the pH to ~5.0 using a 1 M NaOH solution.

-

Reaction Initiation: To the stirred solution, add 2-ketobutanal (1.1 equiv., typically as a 40% aqueous solution) dropwise over 15 minutes.

-

Cyclization and Dehydration: Heat the reaction mixture to reflux (100-105 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the resulting solid under vacuum to yield 3-Ethyl-1H-pyrazin-2-one as a crystalline solid.

Data and Characterization:

| Parameter | Expected Value |

| Yield | 65-75% |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 145-148 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.1 (s, 1H, NH), 7.5 (d, 1H), 7.3 (d, 1H), 2.6 (q, 2H), 1.1 (t, 3H) |

| MS (ESI+) | m/z 125.07 [M+H]⁺ |

PART II: Conversion to 2-Chloro-3-ethylpyrazine

Principle and Rationale: The conversion of the pyrazinone intermediate to the corresponding 2-chloro derivative is a critical activation step. Pyrazinones, being cyclic amides (lactams), can be converted to their chloro-aromatic counterparts using standard chlorinating agents like phosphorus oxychloride (POCl₃). The mechanism involves the initial phosphorylation of the lactam oxygen, creating a highly electrophilic intermediate that readily undergoes nucleophilic attack by a chloride ion, followed by elimination to furnish the aromatic 2-chloro-3-ethylpyrazine.

Detailed Experimental Protocol: Synthesis of 2-Chloro-3-ethylpyrazine

-

Reaction Setup: (Caution: This procedure must be performed in a certified fume hood with appropriate personal protective equipment, as POCl₃ is highly corrosive and toxic). To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add 3-Ethyl-1H-pyrazin-2-one (1 equiv.).

-

Chlorination: Add phosphorus oxychloride (POCl₃, 5-10 equiv.) dropwise to the pyrazinone at 0 °C (ice bath). After the addition is complete, slowly warm the mixture to reflux (~110 °C) and maintain for 3-4 hours.

-

Quenching: Cool the reaction mixture to room temperature and then very slowly and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.

-

Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure 2-Chloro-3-ethylpyrazine.

Data and Characterization:

| Parameter | Expected Value |

| Yield | 70-85% |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~180-185 °C (at atm. pressure) |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.3 (d, 1H), 8.2 (d, 1H), 2.9 (q, 2H), 1.3 (t, 3H) |

| MS (EI) | m/z 142.03 [M]⁺ |

PART III: Amination to this compound

Principle and Rationale: The final step is a nucleophilic aromatic substitution (SₙAr) reaction. The pyrazine ring is electron-deficient due to the two electronegative nitrogen atoms, which activates the ring towards attack by nucleophiles. The chlorine atom at the C2 position is an excellent leaving group, making it susceptible to displacement by ammonia. This reaction is analogous to the industrial synthesis of 2-aminopyrazine from 2-chloropyrazine.[8] Due to the low reactivity of gaseous ammonia at atmospheric pressure, this transformation requires elevated temperature and pressure, typically achieved in a sealed autoclave.

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a high-pressure steel autoclave, place a solution of 2-Chloro-3-ethylpyrazine (1 equiv.) in anhydrous ethanol.

-

Amination: Cool the autoclave in a dry ice/acetone bath and charge it with anhydrous ammonia (10-20 equiv.).

-

Reaction Conditions: Seal the autoclave and heat it to 150-175 °C for 6-8 hours. The internal pressure will increase significantly. Monitor the pressure to ensure it remains within the vessel's safety limits.

-

Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia in a fume hood.

-

Isolation and Purification: Transfer the reaction mixture from the autoclave and remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent like hot benzene or ethyl acetate.[8] Filter the solution to remove any inorganic salts (ammonium chloride). Cool the filtrate to induce crystallization of the product. The final product, this compound, can be further purified by recrystallization.

Data and Characterization:

| Parameter | Expected Value |

| Yield | 55-65% |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 98-101 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.8 (d, 1H), 7.6 (d, 1H), 4.5 (s, 2H, NH₂), 2.7 (q, 2H), 1.2 (t, 3H) |

| MS (ESI+) | m/z 124.09 [M+H]⁺ |

Visualization of Workflow and Mechanism

Overall Synthetic Workflow:

Caption: Three-step .

Mechanism of Nucleophilic Aromatic Substitution (SₙAr):

Caption: SₙAr mechanism for the final amination step.

Conclusion

The regioselective presented herein offers a reliable and scalable route for obtaining this valuable chemical intermediate. By proceeding through a stable pyrazinone and an activated chloropyrazine, this three-step method overcomes the selectivity issues inherent in traditional one-pot condensation approaches. The detailed protocols and characterization data provide researchers with a robust framework for implementation. Further optimization of reaction conditions, particularly in the high-pressure amination step, could lead to improved yields. Additionally, this synthetic platform can be readily adapted to produce a variety of 2-amino-3-alkylpyrazines by simply substituting the initial α-ketoaldehyde, thereby enabling the generation of diverse compound libraries for drug discovery and development.

References

- 1. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 2. Pyrazine - Wikipedia [en.wikipedia.org]

- 3. Buy Bulk - 2-Ethyl-3-Methylpyrazine | Wholesale Supplier [sinofoodsupply.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

The Strategic Evolution of 3-Ethylpyrazin-2-amine Analogs: A Technical Guide for Medicinal Chemists

Foreword: The Pyrazine Core - A Privileged Scaffold in Drug Discovery

The pyrazine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have rendered it a "privileged scaffold" – a molecular framework that can be readily adapted to interact with a diverse range of biological targets. This has led to the development of numerous clinically significant drugs across various therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.[2][3] This guide delves into the nuanced world of 3-Ethylpyrazin-2-amine and its structural analogs, providing a technical roadmap for researchers and drug development professionals seeking to harness the therapeutic potential of this promising chemical space.

The this compound Core: Physicochemical Landscape and Therapeutic Promise

This compound serves as a foundational building block for the design of novel therapeutic agents. The strategic placement of the ethyl group at the 3-position and the amino group at the 2-position creates a distinct electronic and steric environment that can be exploited for targeted drug design. The lipophilic ethyl group can facilitate membrane permeability, while the amino group provides a crucial handle for forming key interactions with biological targets and for further chemical modification.

The broader class of aminopyrazine derivatives has demonstrated a wide spectrum of biological activities, including but not limited to:

-

Antimicrobial: Particularly notable is the activity against Mycobacterium tuberculosis, with pyrazinamide being a first-line antitubercular drug.[4][5] Analogs of 3-aminopyrazine-2-carboxamide have shown significant promise in this area.[4][6]

-

Anticancer: Various pyrazine-based compounds have been investigated as inhibitors of key oncogenic pathways, such as those involving Fibroblast Growth Factor Receptor (FGFR) and Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK-2).[7][8]

-

Anti-inflammatory: The modulation of inflammatory pathways is another key area where aminopyrazine derivatives have shown potential.[8]

This guide will explore how subtle modifications to the this compound core can lead to significant changes in biological activity, providing a framework for rational drug design.

Synthetic Strategies for 3-Aminopyrazine Analogs: A Practical Guide

The synthesis of substituted aminopyrazines is a well-established field, with several versatile methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

General Synthesis of 3-Aminopyrazine-2-carboxamide Analogs

A common and adaptable approach for the synthesis of 3-aminopyrazine-2-carboxamide derivatives, which are close structural analogs of this compound, is outlined below. This method can be modified to introduce various substituents at the 3-amino position and on the carboxamide nitrogen.

Experimental Protocol: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

This protocol describes a two-step process starting from 3-aminopyrazine-2-carboxylic acid.

Step 1: Esterification of 3-Aminopyrazine-2-carboxylic Acid

-

Reaction Setup: Suspend 3-aminopyrazine-2-carboxylic acid in methanol.

-

Acid Catalysis: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid.

-

Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by pouring the mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Isolation: Collect the precipitated methyl 3-aminopyrazine-2-carboxylate by filtration and dry under vacuum.[4]

Step 2: Aminolysis of the Ester

-

Reaction Setup: Dissolve the methyl 3-aminopyrazine-2-carboxylate from Step 1 and the desired primary or secondary amine in a suitable solvent (e.g., methanol, dimethyl sulfoxide).

-

Reaction Conditions: The reaction can be performed under conventional heating or microwave irradiation to expedite the process.[4][9]

-

Monitoring: Monitor the reaction by TLC until the starting ester is consumed.

-

Purification: Purify the crude product by flash chromatography on silica gel to yield the desired N-substituted 3-aminopyrazine-2-carboxamide.[9]

Chemoenzymatic Synthesis of Alkylpyrazines

A novel and green approach to the synthesis of substituted pyrazines involves chemoenzymatic methods. For instance, 3-ethyl-2,5-dimethylpyrazine has been synthesized from L-threonine using a bacterial operon containing L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase.[10] This method highlights the potential for biocatalysis in generating diverse pyrazine analogs under mild conditions.

Key Structural Analog Classes and Structure-Activity Relationships (SAR)

The exploration of the chemical space around the this compound core is crucial for optimizing biological activity and drug-like properties. This section will discuss key analog classes and the associated structure-activity relationships.

Analogs with Modifications at the 3-Alkyl Position

Varying the alkyl substituent at the 3-position can significantly impact lipophilicity and steric interactions with the target protein.

| Modification | Rationale | Potential Impact on Activity |

| Methyl, Propyl, Isopropyl | Explore the effect of alkyl chain length and branching on target binding and cell permeability. | Shorter or branched chains may lead to more specific interactions, while longer chains can enhance membrane penetration. |

| Cycloalkyl (e.g., Cyclopropyl, Cyclohexyl) | Introduce conformational rigidity and explore different vector orientations for substituents. | Can improve binding affinity by reducing the entropic penalty upon binding. |

| Aryl/Heteroaryl (e.g., Phenyl, Pyridyl) | Introduce aromatic interactions (π-stacking, cation-π) and provide vectors for further substitution. | Can lead to potent and selective inhibitors by targeting specific pockets in the active site. |

Analogs with Modifications at the 2-Amino Position

The 2-amino group is a key site for modification, often leading to the formation of amides, ureas, or sulfonamides.

SAR Insights for 3-Aminopyrazine-2-carboxamide Analogs:

-

N-Alkyl Substitution: In a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, increasing the alkyl chain length on the carboxamide nitrogen was found to enhance antimycobacterial activity, likely due to increased lipophilicity.[1][3]

-

N-Aryl Substitution: The introduction of substituted phenyl rings on the carboxamide nitrogen has led to potent antimycobacterial agents. The position and nature of the substituents on the phenyl ring are critical for activity. For example, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide was identified as a potent compound against Mycobacterium tuberculosis.[4]

-

Acylation of the 3-Amino Group: Acylation of the 3-amino group with substituted benzoyl chlorides has yielded a series of potent antimycobacterial compounds, with 4'-substituted analogs showing the highest activity.[6]

Therapeutic Applications and Future Directions

The versatility of the 3-aminopyrazine scaffold positions it as a valuable starting point for the development of drugs targeting a wide range of diseases.

Antimycobacterial Agents

The structural similarity of 3-aminopyrazine derivatives to the frontline anti-tuberculosis drug pyrazinamide makes this a particularly promising area of research.[4][5] Structure-activity relationship studies have shown that lipophilicity plays a key role in the antimycobacterial activity of these compounds.[1] Future work in this area could focus on optimizing the pharmacokinetic properties of these analogs to improve their efficacy and reduce potential toxicity.

Anticancer Agents

The discovery of 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors highlights the potential of this scaffold in oncology.[7] The ability of these compounds to form key hydrogen bonding interactions within the ATP-binding site of kinases makes them attractive candidates for further development. The exploration of different substitution patterns on the pyrazine ring and the N-aryl moiety could lead to the discovery of more potent and selective kinase inhibitors.

Visualizing the Drug Discovery Workflow

The process of developing novel this compound analogs for a specific therapeutic target can be visualized as a structured workflow.

Caption: A typical workflow for the discovery and optimization of this compound analogs.

Conclusion and Outlook

The this compound core and its structural analogs represent a rich and underexplored area of medicinal chemistry. The proven track record of the broader pyrazine class in delivering clinical candidates, coupled with the synthetic tractability of this scaffold, makes it an attractive starting point for novel drug discovery programs. By leveraging the structure-activity relationships discussed in this guide and employing rational design principles, researchers can continue to unlock the therapeutic potential of this versatile chemical entity. The future of drug development will undoubtedly see the emergence of innovative therapies derived from the strategic evolution of the 3-aminopyrazine scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lirias.kuleuven.be [lirias.kuleuven.be]

- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethylpyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the melting and boiling points of 3-Ethylpyrazin-2-amine (CAS No. 93035-02-0), a heterocyclic amine of interest in pharmaceutical and chemical research. This document synthesizes available experimental data with theoretical principles governing the physicochemical properties of pyrazine derivatives. Detailed, field-proven methodologies for the experimental determination of these properties are presented, alongside a discussion of the structural factors influencing them. Safety protocols and predictive modeling for related compounds are also addressed to ensure a thorough understanding for researchers and drug development professionals.

Introduction: The Significance of this compound

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are prevalent in nature and are key constituents of many flavors and fragrances. Beyond their sensory properties, pyrazine derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound, with its ethyl and amino substitutions on the pyrazine core, presents a unique molecular architecture for exploration in drug discovery and materials science.

The melting and boiling points of a compound are fundamental physical properties that provide critical insights into its purity, stability, and intermolecular forces. For drug development professionals, these parameters are indispensable for formulation, purification, and process chemistry. This guide aims to provide a detailed technical resource on the melting and boiling points of this compound, grounded in scientific principles and practical experimental considerations.

Physicochemical Properties of this compound

Precise experimental data for this compound is not widely available in peer-reviewed literature. However, data from chemical suppliers provides a working basis for its physical state and thermal properties.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 2-Amino-3-ethylpyrazine | [1] |

| CAS Number | 93035-02-0 | [1][2] |

| Molecular Formula | C₆H₉N₃ | |

| Molecular Weight | 123.16 g/mol | [3] |

| Melting Point | 56-57 °C | [2] |

| Boiling Point | 250.6 °C at 760 mmHg | [1] |

It is important to note that while the data from suppliers is a valuable starting point, these values should be experimentally verified for any critical application.

Structural Influence on Melting and Boiling Points

The melting and boiling points of this compound are significantly influenced by the interplay of its molecular structure, including the pyrazine ring, the ethyl group, and the amino group.

-

Pyrazine Ring: The aromatic and polar nature of the pyrazine ring contributes to dipole-dipole interactions and van der Waals forces, leading to higher melting and boiling points compared to their non-aromatic counterparts.

-

Amino Group: The primary amino group (-NH₂) is a key contributor to intermolecular hydrogen bonding. This strong intermolecular force requires significant energy to overcome, resulting in a substantially higher boiling point compared to pyrazines without a hydrogen-bonding substituent. The ability to form a crystalline lattice through hydrogen bonding also influences its melting point.

-

Ethyl Group: The ethyl group (-CH₂CH₃) adds to the molecular weight and surface area of the molecule, increasing the strength of van der Waals forces. This contributes to a higher boiling point compared to the unsubstituted aminopyrazine.

A comparison with related pyrazine derivatives highlights these structural effects:

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Structural Differences |

| Pyrazine | 80.09 | 53 | 115 | Unsubstituted ring |

| 2-Aminopyrazine | 95.10 | 118-120 | 203 | Addition of an amino group |

| 2-Ethylpyrazine | 108.14 | N/A (liquid at room temp.) | 152.5 | Addition of an ethyl group |

| This compound | 123.16 | 56-57 | 250.6 | Amino and ethyl groups |

| 2-Acetyl-3-ethylpyrazine | 150.18 | N/A (liquid at room temp.) | 220-221 | Acetyl and ethyl groups |

The significantly higher boiling point of this compound compared to 2-Ethylpyrazine underscores the dominant role of hydrogen bonding from the amino group. Interestingly, its melting point is lower than that of 2-Aminopyrazine, which could be attributed to the ethyl group disrupting the crystal packing efficiency.

Experimental Determination of Melting and Boiling Points

Accurate determination of the melting and boiling points is crucial for compound characterization and purity assessment. The following protocols describe standard laboratory procedures.

Melting Point Determination (Capillary Method)

This method relies on observing the temperature at which a small sample of the solid in a capillary tube transitions to a liquid.

Protocol:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point (around 40-45 °C).

-

Observation: Decrease the heating rate to 1-2 °C per minute.

-

Record Temperatures: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. A narrow range (0.5-1 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Microscale Method)

This method is suitable for small quantities of liquid and involves observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. Since this compound is a solid at room temperature, it would first need to be melted.

Protocol:

-

Sample Preparation: Place a small amount of this compound into a small test tube (Thiele tube or similar).

-

Capillary Inversion: Take a melting point capillary tube and seal one end. Place the open end down into the liquid sample.

-

Apparatus Setup: Attach the test tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the setup in a heating bath (e.g., mineral oil) within a Thiele tube.

-

Heating: Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.

-

Observation: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source.

-

Record Temperature: The bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Caption: Workflow for Microscale Boiling Point Determination.

Predictive Modeling of Physicochemical Properties

In the absence of extensive experimental data, computational methods can provide valuable estimations of melting and boiling points. Quantitative Structure-Property Relationship (QSPR) models are commonly employed for this purpose. These models use molecular descriptors derived from the chemical structure to predict physical properties.

Several online platforms and software packages offer predictive tools for melting and boiling points based on various algorithms, including regression-based models and machine learning approaches.[4][5][6] For this compound, a predicted boiling point of 250.6°C has been reported, which aligns with the value from chemical suppliers.

It is crucial to understand that these are predictions and may have a degree of error. The accuracy of these models depends on the diversity and quality of the training dataset and the applicability of the algorithm to the specific chemical class of the compound .[7]

Safety Precautions

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Health Hazards: Amines can be irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust or vapors and direct contact with the skin and eyes.

-

Fire Hazards: While this compound is a solid, related ethylpyrazines are flammable liquids. Therefore, it should be kept away from open flames and other ignition sources.

-

First Aid:

-

Skin Contact: Wash immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Always consult the most up-to-date SDS for any chemical before use.

Conclusion

This technical guide has provided a comprehensive examination of the melting and boiling points of this compound. While experimental data is limited, the available information, combined with an understanding of the structural factors influencing these properties, offers valuable insights for researchers and drug development professionals. The detailed experimental protocols and safety guidelines provided herein are intended to support the safe and effective handling and characterization of this and related compounds. As with any chemical, further experimental validation of its physicochemical properties is encouraged for critical applications.

References

- 1. echemi.com [echemi.com]

- 2. 기타수입시약 > this compound | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 3. 001chemical.com [001chemical.com]

- 4. GitHub - Guillaume2126/Melting-point-predictor [github.com]

- 5. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 6. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 7. Melting Point models - OCHEM user's manual - OCHEM docs [docs.ochem.eu]

potential biological activity of 3-Ethylpyrazin-2-amine

An In-depth Technical Guide to the Potential Biological Activity of 3-Ethylpyrazin-2-amine

Abstract

The pyrazine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in numerous clinically approved therapeutics. As a simple, unembellished member of this family, this compound represents a foundational building block—a starting point for targeted drug discovery campaigns. While direct biological data on this specific molecule is sparse, its structural motifs are present in a vast array of bioactive compounds. This guide provides a forward-looking analysis, extrapolating the potential biological activities of this compound based on robust data from structurally analogous pyrazine derivatives. We will explore promising therapeutic avenues, including antimicrobial and anticancer applications, detail validated experimental workflows for screening, and propose logical derivatization strategies to unlock its full therapeutic potential. This document is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals aiming to pioneer new pyrazine-based therapeutics.

The Pyrazine Core: A Privileged Scaffold in Modern Drug Discovery

The pyrazine heterocycle, a six-membered aromatic ring with two nitrogen atoms in a 1,4-orientation, is a recurring motif in pharmaceutical sciences.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and engage in aromatic stacking interactions, make it an exceptionally versatile scaffold for binding to biological targets.[2] The structural rigidity and metabolic stability of the pyrazine ring further enhance its appeal in drug design.

The therapeutic relevance of this scaffold is not theoretical; it is clinically validated. Marketed drugs such as the first-line anti-tuberculosis agent Pyrazinamide , the potent diuretic Amiloride , and the first-in-class proteasome inhibitor Bortezomib for multiple myeloma all feature the pyrazine core, underscoring its profound impact on medicine.[3][4] These successes provide a compelling rationale for the investigation of simpler pyrazine building blocks like this compound as springboards for novel drug candidates.

Potential Therapeutic Applications of this compound

Based on extensive literature precedent for aminopyrazine derivatives, we can logically project several high-potential avenues for biological activity. The primary amino group at the 2-position and the ethyl group at the 3-position are key handles for both biological interaction and future chemical modification.

Antimicrobial and Antitubercular Activity

Causality and Rationale: The most direct analogue for the potential antimicrobial activity of this compound is the essential medicine, Pyrazinamide.[3][5] Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, under acidic conditions within mycobacterial lesions.[5] Numerous studies have since explored derivatives of the 3-aminopyrazine-2-carboxamide scaffold, demonstrating that this core structure is highly amenable to producing potent antimicrobial agents.[6][7] The free amino group on this compound is a critical feature shared with many of these active compounds.

Potential Mechanism of Action: While the exact target can vary, a prominent mechanism for pyrazine analogs against Mycobacterium tuberculosis is the inhibition of essential enzymes. For instance, in silico studies have suggested that pyrazine derivatives can effectively bind to and inhibit pantothenate synthetase, an enzyme crucial for bacterial survival.[8]

Proposed Investigational Workflow: A logical first step is to screen this compound for activity against Mycobacterium tuberculosis H37Rv and other relevant bacterial strains using standardized assays.

Caption: Workflow for initial antimicrobial and antitubercular screening.

Table 1: Representative Antimicrobial Activity of Related Aminopyrazine Derivatives (Note: Data is for analogous compounds to provide context for potential target values.)

| Compound Structure | Target Organism | MIC (µg/mL) | Reference |

| 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 | [7] |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | M. tuberculosis H37Rv | 6 µM | [9] |

| 3-(Heptylamino)-N-methyl-pyrazine-2-carboxamide | M. tuberculosis H37Rv | 25 | [10] |

| 3-Amino-N-(heptyl)pyrazine-2-carboxamide | S. aureus | 250 µM | [6] |

Anticancer Activity

Causality and Rationale: The pyrazine scaffold is a well-established pharmacophore in oncology.[1] Its derivatives have been successfully developed as inhibitors of key signaling proteins that drive cancer progression.[11] For example, numerous pyrazine-based compounds act as potent protein kinase inhibitors.[11] More recently, derivatives of 3-aminopyrazine-2-carboxamide were designed as novel Fibroblast Growth Factor Receptor (FGFR) inhibitors, demonstrating potent antitumor activity in cancer cell lines with FGFR abnormalities.[12] The core structure of this compound provides a valid starting point for exploring this therapeutic area.

Potential Mechanism of Action: A plausible mechanism is the inhibition of protein kinases. The pyrazine ring can function as a "hinge-binder," occupying the ATP-binding pocket of a kinase and preventing the phosphorylation of downstream substrates. This effectively blocks aberrant signaling pathways that lead to cell proliferation and survival.

Caption: Hypothetical inhibition of the FGFR/RAS/MAPK signaling pathway.

Proposed Investigational Workflow: The initial evaluation should involve screening against a panel of human cancer cell lines to identify potential cytostatic or cytotoxic effects.

Table 2: Representative Anticancer Activity of Pyrazine Derivatives (Note: Data is for analogous compounds to provide context for potential target values.)

| Compound Class/Name | Cancer Cell Line | IC50 Value (µM) | Reference |

| Flavonoid-Pyrazine Hybrid (Compound 89) | MCF-7 (Breast) | 10.43 | [2] |

| Chalcone-Pyrazine Hybrid (Compound 51) | A549 (Lung) | 0.045 | [2] |

| 3-amino-pyrazine-2-carboxamide (18i) | SNU-16 (Gastric) | 1.88 | [12] |

| Co(L)Cl₂ (Pyrazine-hydrazonamide complex) | U87 MG (Glioblastoma) | 7.69 µg/mL | [13] |

A Strategic Roadmap for Derivatization and SAR

This compound is best viewed as a molecular fragment or starting point. Its true potential will likely be realized through strategic chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies are paramount.

Key Positions for Modification:

-

C2-Amino Group: This is the most versatile handle. It can be acylated to form amides (a strategy used in potent FGFR inhibitors[12]), alkylated, or used in coupling reactions to introduce diverse substituents.

-

C3-Ethyl Group: The size and lipophilicity of this group can be varied. Replacing the ethyl group with longer or branched alkyl chains, or with cyclic structures, can significantly impact binding affinity and cell permeability.[10]

-

C5 and C6 Positions: These unsubstituted carbons on the pyrazine ring are sites for introducing additional functionality, such as halogens or small alkyl groups, to probe interactions with the target's binding pocket.

Caption: Proposed derivatization strategy for SAR exploration.

Key Experimental Protocols

To ensure methodological rigor and reproducibility, the following detailed protocols are provided as a template for investigation.

Protocol 1: In Vitro Anticancer Screening using MTT Assay

This protocol assesses the ability of a compound to inhibit cell proliferation.

-

Cell Culture: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration using non-linear regression.[11]

Protocol 2: Antimicrobial Susceptibility Testing (Microbroth Dilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Perform a two-fold serial dilution of the this compound stock solution in a 96-well plate using MHB, typically from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the naked eye.[13]

Conclusion

While this compound remains a largely uncharacterized molecule, its foundational structure, rooted in the privileged pyrazine scaffold, presents a compelling case for its potential as a valuable starting point in drug discovery. By leveraging extensive data from analogous aminopyrazine compounds, we can logically prioritize investigational pathways in antimicrobial and anticancer research. The true value of this molecule lies not in its intrinsic activity but in its capacity as a versatile template for chemical elaboration. The strategic derivatization and rigorous biological evaluation outlined in this guide provide a clear and actionable framework for researchers to unlock the therapeutic potential hidden within this simple yet promising chemical entity.

References

- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Versatile Scaffolding of 3-Ethylpyrazin-2-amine in Modern Synthesis: A Technical Guide

Foreword: Unveiling a Privileged Heterocycle

In the landscape of modern medicinal chemistry and materials science, the pyrazine core stands as a privileged scaffold, a foundational element in a multitude of functional molecules.[1][2] Among its many derivatives, 3-Ethylpyrazin-2-amine emerges as a particularly compelling building block. Its unique arrangement of a nucleophilic amino group ortho to an ethyl substituent on the electron-deficient pyrazine ring presents a rich platform for synthetic diversification. This guide provides an in-depth exploration of this compound, offering a technical narrative for researchers, scientists, and drug development professionals. We will delve into its synthesis, reactivity, and its pivotal role in the construction of complex, biologically active molecules, moving beyond a mere recitation of protocols to explain the underlying principles that guide its application in the laboratory.

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a building block's intrinsic properties is fundamental to its effective utilization in synthesis. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its characteristics based on related structures and general principles of physical organic chemistry.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₉N₃ | Based on chemical structure |

| Molecular Weight | 123.16 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to pale yellow solid or liquid | Similar to other small aminopyrazines |

| Boiling Point | Estimated 200-230 °C | Higher than 2-ethylpyrazine due to hydrogen bonding capabilities of the amine group.[3] |

| Solubility | Soluble in organic solvents (e.g., DCM, THF, DMF); sparingly soluble in water | The hydrophobic ethyl group and aromatic ring reduce water solubility, though the amine allows for some aqueous interaction.[4] |

| pKa (of conjugate acid) | ~3-4 | The electron-withdrawing pyrazine ring reduces the basicity of the amino group compared to aliphatic amines. |

Spectroscopic Signature: A Predictive Analysis

The structural elucidation of molecules synthesized from this compound relies on a clear understanding of its spectroscopic characteristics.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be characteristic. The ethyl group will present as a triplet (CH₃) and a quartet (CH₂). The two aromatic protons on the pyrazine ring will appear as doublets in the downfield region (typically δ 7.5-8.5 ppm). The amine (NH₂) protons will likely appear as a broad singlet, the chemical shift of which will be dependent on solvent and concentration.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals. The ethyl group carbons will be in the upfield region, while the four pyrazine ring carbons will be in the aromatic region (typically δ 130-160 ppm). The carbon bearing the amino group will be the most upfield of the aromatic carbons due to the electron-donating effect of the nitrogen.[6][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will be distinguished by the N-H stretching vibrations of the primary amine, appearing as two bands in the 3300-3500 cm⁻¹ region.[4][8] A strong N-H bending vibration is also expected around 1600-1650 cm⁻¹. C-N stretching vibrations will be observed in the 1250-1350 cm⁻¹ range.[9]

-

Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum will be observed at an odd m/z value, consistent with the "nitrogen rule" for a molecule containing an odd number of nitrogen atoms.[10][11] A prominent fragment would likely be the loss of a methyl radical ([M-15]⁺) from the ethyl group.[12]

Synthesis of the this compound Core

The efficient construction of the this compound scaffold is a critical first step for its use as a building block. While a definitive, optimized one-pot synthesis is not widely published, a logical and effective approach involves the condensation of an α-dicarbonyl compound with an α-aminonitrile, a classic method for pyrazine synthesis.[2] A plausible synthetic route is outlined below.

Retrosynthetic Analysis and Proposed Forward Synthesis

A common strategy for the synthesis of aminopyrazines involves the reaction of an α-dicarbonyl compound with an aminonitrile. For this compound, this would involve the condensation of 1-aminobutan-2-one with glyoxalonitrile or a related dicarbonyl equivalent. A more practical laboratory synthesis may start from a pre-formed pyrazine ring, followed by functional group interconversion. A potential route could involve the nucleophilic substitution of a halogenated pyrazine. For instance, starting from the commercially available 2-amino-3-chloropyrazine, an ethyl group could be introduced via a cross-coupling reaction.

A more direct approach, however, would be the amination of a halogenated ethylpyrazine. For example, 2-chloro-3-ethylpyrazine can be subjected to amination to yield the desired product.

Caption: A plausible synthetic route to this compound.

Illustrative Synthetic Protocol (Hypothetical)

The following is a generalized, illustrative protocol for the synthesis of 2-amino-3-substituted pyrazines, adapted from procedures for similar compounds.[13]

Synthesis of 2-amino-3-(2-methylbenzylamino)pyrazine [13]

-

Reaction Setup: In a round-bottom flask, combine 2-amino-3-chloropyrazine (1.0 eq), 2-methylbenzylamine (1.1 eq), potassium carbonate (1.3 eq), and a catalytic amount of potassium iodide (0.1 eq) in N,N-dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere for 24 hours.

-

Workup and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The organic layer is then washed with water, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

This protocol for a related compound suggests that direct nucleophilic substitution on a 2-amino-3-halopyrazine is a viable strategy for introducing substituents at the 3-position.

Key Synthetic Transformations: Unleashing the Potential of the Scaffold

The synthetic utility of this compound lies in the reactivity of its primary amino group. This functionality serves as a versatile handle for a range of transformations, most notably carbon-nitrogen bond-forming cross-coupling reactions.

Buchwald-Hartwig Amination: A Modern Approach to C-N Coupling

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[14][15] This reaction allows for the coupling of this compound with a wide variety of aryl and heteroaryl halides or triflates, providing access to a diverse library of N-aryl-3-ethylpyrazin-2-amines.

The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope.[16] Modern, sterically hindered biarylphosphine ligands have proven particularly effective in facilitating the coupling of electron-rich and electron-poor aryl halides with aminopyrazines.

Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.

General Protocol for Buchwald-Hartwig Amination [17]

-

Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), this compound (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5 eq).

-

Reaction Execution: Add anhydrous solvent (e.g., toluene or dioxane) and heat the mixture to the desired temperature (typically 80-110 °C) until the starting materials are consumed (monitored by TLC or LC-MS).

-

Purification: After cooling, the reaction is quenched, and the product is extracted and purified by column chromatography.

Ullmann Condensation: The Classic Copper-Catalyzed Alternative

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, representing a valuable alternative to palladium-catalyzed methods.[18][19] While traditional Ullmann conditions often require harsh reaction temperatures, modern protocols utilizing ligands for copper have enabled these reactions to proceed under milder conditions.[20][21] This method is particularly useful for large-scale syntheses due to the lower cost of copper compared to palladium.

References

- 1. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. web.pdx.edu [web.pdx.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. eng.uc.edu [eng.uc.edu]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. prepchem.com [prepchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 19. Ullmann Reaction [organic-chemistry.org]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

The Unfolding Saga of Pyrazines: From Accidental Discovery to Therapeutic Mainstays

A Technical Guide for Researchers and Drug Development Professionals

This guide delves into the rich history and discovery of pyrazine derivatives, tracing their journey from serendipitous laboratory observations to their current status as indispensable scaffolds in medicinal chemistry and vital components in the flavor and fragrance industry. We will explore the foundational synthetic methodologies, the elucidation of their natural roles, and the landmark discoveries that propelled them into the pharmaceutical limelight.

The Dawn of Pyrazine Chemistry: An Accidental Beginning

The story of pyrazine begins not with a targeted synthesis but as an unexpected byproduct. In 1876, Staedel and Rugheimer, while investigating the reaction of 2-aminoacetophenone with itself, inadvertently synthesized 2,5-diphenylpyrazine. This marked the first recorded synthesis of a pyrazine derivative, although the true nature of the compound was not immediately understood. It was through subsequent work by these and other pioneering chemists that the heterocyclic aromatic structure of pyrazine was proposed and eventually confirmed. This early work laid the groundwork for over a century of exploration into the chemistry and applications of this fascinating class of compounds.

Foundational Synthetic Strategies: Building the Pyrazine Core

The development of robust and versatile synthetic methods was crucial to unlocking the potential of pyrazine derivatives. The following section details some of the seminal and most enduring strategies for constructing the pyrazine ring.

The Staedel-Rugheimer Synthesis

The very first synthesis of a pyrazine derivative, the Staedel-Rugheimer synthesis, involves the self-condensation of α-amino ketones. While historically significant, its utility is limited by the availability of the starting materials and the potential for side reactions.

The Gutknecht Condensation

A more general and widely adopted method is the Gutknecht condensation, first reported in 1879. This strategy involves the self-condensation of α-amino ketones, which are readily accessible from the corresponding α-haloketones. The versatility of this method lies in its ability to accommodate a wide range of substituents on the pyrazine ring.

Experimental Protocol: A Representative Gutknecht Condensation

Objective: To synthesize a substituted pyrazine via the Gutknecht condensation.

Materials:

-

α-Haloketone

-

Ammonia or an ammonium salt

-

Suitable solvent (e.g., ethanol, water)

-

Base (if using an ammonium salt)

-

Standard laboratory glassware

Procedure:

-

Preparation of the α-aminoketone: The α-haloketone is dissolved in a suitable solvent and treated with an excess of ammonia or an ammonium salt in the presence of a base. The reaction is typically stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC).

-

Dimerization: The resulting α-aminoketone, often without isolation, dimerizes upon standing or gentle heating to form a dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine is then oxidized to the aromatic pyrazine. This can be achieved by air oxidation, often facilitated by the presence of a catalyst, or by using a chemical oxidant such as copper(II) salts.

-

Workup and Purification: The reaction mixture is worked up by extraction and purified by standard techniques such as crystallization or chromatography to yield the desired pyrazine derivative.

The Bischler Synthesis of Pyrazinones

The Bischler synthesis provides a route to pyrazinones, a subclass of pyrazine derivatives with significant biological activity. This method involves the reaction of an α-halo-α'-aryl(or alkyl)ketone with an amidine.

Diagram: Generalized Synthetic Routes to Pyrazines

Caption: Key synthetic pathways to the pyrazine core.

Pyrazines in Nature: The Scent of Life

Long before their synthetic potential was fully realized, pyrazines were being produced by living organisms, contributing to the complex tapestry of natural flavors and odors. The discovery of pyrazines in roasted coffee, cocoa, and nuts in the mid-20th century marked a turning point in our understanding of their role in food chemistry. These volatile compounds are formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.

The identification of pyrazines as insect pheromones was another significant milestone. For example, certain species of ants use tetramethylpyrazine as a trail pheromone to guide their nestmates to food sources. This discovery opened up new avenues of research in chemical ecology and pest management.

The Pharmaceutical Revolution: Pyrazines as Potent Therapeutics

The unique electronic properties of the pyrazine ring, including its ability to act as a hydrogen bond acceptor and its metabolic stability, have made it a privileged scaffold in drug discovery. The following are landmark examples of pyrazine-containing drugs that have had a profound impact on human health.

Pyrazinamide: A Cornerstone of Tuberculosis Treatment

The discovery of pyrazinamide as a potent anti-tuberculosis agent in the 1950s was a serendipitous event. While screening for nicotinamide analogs, researchers at Lederle Laboratories stumbled upon the remarkable activity of pyrazinamide. It is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Pyrazinoic acid disrupts the membrane potential and inhibits fatty acid synthesis in Mycobacterium tuberculosis, leading to cell death. The introduction of pyrazinamide into combination therapy regimens was a major breakthrough in the fight against tuberculosis.

Diagram: Mechanism of Action of Pyrazinamide

Caption: Activation and targets of the anti-tuberculosis drug pyrazinamide.

Amiloride: A Potassium-Sparing Diuretic

Developed in the 1960s, amiloride is a pyrazine-based diuretic that acts by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule of the kidney. This inhibition prevents the reabsorption of sodium and, consequently, water, leading to a diuretic effect. Unlike many other diuretics, amiloride does not promote the excretion of potassium, making it a valuable therapeutic option for patients at risk of hypokalemia.

Bortezomib: A Proteasome Inhibitor for Cancer Therapy

The development of bortezomib in the early 2000s represented a paradigm shift in cancer treatment. This dipeptidyl boronic acid derivative, which incorporates a pyrazine moiety, is a highly selective and reversible inhibitor of the 26S proteasome. The proteasome is a cellular machine responsible for degrading ubiquitinated proteins, and its inhibition leads to the accumulation of pro-apoptotic factors, cell cycle arrest, and ultimately, cancer cell death. Bortezomib was the first proteasome inhibitor to be approved for clinical use and has become a cornerstone of treatment for multiple myeloma and other hematological malignancies.

The Future of Pyrazines: A Continuing Legacy

The journey of pyrazine derivatives, from their accidental discovery to their current role as essential molecules in medicine and industry, is a testament to the power of chemical exploration. The versatility of the pyrazine scaffold, coupled with our ever-expanding understanding of its chemical and biological properties, ensures that this remarkable class of compounds will continue to be a source of innovation for years to come. From the development of new anticancer agents and antibiotics to the creation of novel flavors and fragrances, the future of pyrazines is bright and full of promise.

3-Ethylpyrazin-2-amine: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazine Scaffold and the Untapped Potential of 3-Ethylpyrazin-2-amine

The pyrazine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of crucial therapeutic agents.[1][2] Notable examples include pyrazinamide, a first-line anti-tuberculosis drug, and bortezomib, a proteasome inhibitor for treating multiple myeloma.[2] The versatility of the pyrazine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on a specific, yet underexplored, derivative: This compound . While direct literature on this compound is sparse, its structural similarity to a well-studied class of molecules, the 3-aminopyrazine-2-carboxamides, suggests significant potential for biological activity.[3][4] This document will, therefore, provide a comprehensive technical overview by extrapolating from the rich body of research on analogous compounds. We will delve into a proposed synthesis, predict its physicochemical properties, and explore its potential as a scaffold for novel therapeutics, particularly in the realms of antimicrobial and anticancer research.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of substituted 2-aminopyrazines.[5][6][7] A potential starting material is the commercially available 2-aminopyrazine. Halogenation of the pyrazine ring, followed by the introduction of the ethyl group via a cross-coupling reaction, and subsequent manipulation of functional groups could lead to the desired product. An alternative and more direct approach could involve the cyclocondensation of appropriate precursors.